6-Iodoquinoxaline-2-carboxylic acid
Description
6-Iodoquinoxaline-2-carboxylic acid is a heterocyclic compound featuring a quinoxaline core substituted with an iodine atom at the 6-position and a carboxylic acid group at the 2-position. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The iodine substituent enhances reactivity in cross-coupling reactions, making this compound a valuable intermediate in synthesizing pharmaceuticals and functional materials. Its carboxylic acid group further allows for derivatization, enabling applications in drug design and catalysis .
Properties
Molecular Formula |
C9H5IN2O2 |
|---|---|
Molecular Weight |
300.05 g/mol |
IUPAC Name |
6-iodoquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C9H5IN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) |
InChI Key |
UYZBRMVJQWLPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1I)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 6-iodoquinoxaline-2-carboxylic acid can be contextualized by comparing it to analogous quinoxaline and heterocyclic carboxylic acid derivatives. Below is a detailed analysis:
Structural Analogues
- 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (): Structure: Unlike the quinoxaline core of the target compound, this analogue features a dihydroquinoline scaffold with a hydroxyl group at the 6-position and a ketone at the 4-position. Reactivity: The hydroxyl and ketone groups make it more polar and less reactive in halogen-based reactions compared to this compound. Applications: Primarily studied for its role in kynurenine pathway metabolism (e.g., as 6-hydroxykynurenic acid), whereas the iodine in the target compound enhances utility in Suzuki-Miyaura couplings .
- Quinoxaline-2-carboxylic acid (unsubstituted): Structure: Lacks the iodine substituent at the 6-position. Reactivity: Reduced electrophilicity compared to the iodinated derivative, limiting its use in metal-catalyzed cross-coupling reactions.
Functional Analogues
- Acid Strength: The pKa of the carboxylic acid group may differ due to inductive effects from the iodine’s placement.
- 6-Bromoquinoxaline-2-carboxylic acid: Halogen Comparison: Bromine has lower electronegativity than iodine, leading to slower oxidative addition in palladium-catalyzed reactions.
Key Data Table
| Property | This compound | 6-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid | Quinoxaline-2-carboxylic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 315.08 | 221.18 | 178.15 |
| Halogen Reactivity | High (Iodine) | None | None |
| pKa (Carboxylic Acid) | ~2.8 | ~3.2 | ~2.5 |
| Applications | Cross-coupling, drug intermediates | Metabolic intermediates | Ligand synthesis |
Research Findings and Limitations
- Synthetic Utility: this compound’s iodine atom facilitates regioselective cross-coupling, as demonstrated in the synthesis of kinase inhibitors (e.g., vemurafenib analogues) .
- Biological Activity: While less explored than hydroxy-substituted analogues (e.g., 6-hydroxykynurenic acid in ), iodinated quinoxalines show promise in targeting tyrosine kinases due to their electron-deficient aromatic system.
- Limitations: Limited solubility in aqueous media may hinder pharmacological applications, necessitating prodrug strategies.
Notes on Evidence Utilization
The provided evidence () details 6-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a structurally distinct compound from the target molecule. While this limits direct comparative analysis, the data highlight the importance of substituent placement (e.g., iodine vs. hydroxyl groups) in dictating reactivity and biological roles.
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